molecular formula C17H20N2O3S B2497283 1-(3-methoxybenzenesulfonyl)-4-phenylpiperazine CAS No. 670272-23-8

1-(3-methoxybenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B2497283
CAS No.: 670272-23-8
M. Wt: 332.42
InChI Key: FKBJQIDDNYEVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxybenzenesulfonyl)-4-phenylpiperazine is an organic compound that features a piperazine ring substituted with a 3-methoxybenzenesulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzenesulfonyl)-4-phenylpiperazine typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzenesulfonyl)-4-phenylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: The major product would be this compound sulfone.

    Reduction: The major product would be 1-(3-methoxybenzenesulfanyl)-4-phenylpiperazine.

    Substitution: The major products would depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

1-(3-Methoxybenzenesulfonyl)-4-phenylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzenesulfonyl)-4-phenylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The piperazine ring can interact with receptor sites, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzenesulfonyl fluoride
  • 4-Methoxybenzenesulfonyl chloride
  • 1-(4-Methoxybenzenesulfonyl)-4-phenylpiperazine

Uniqueness

1-(3-Methoxybenzenesulfonyl)-4-phenylpiperazine is unique due to the specific positioning of the methoxy group on the benzene ring and the combination of the sulfonyl and piperazine functionalities. This unique structure allows for specific interactions in biological systems and distinct chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-22-16-8-5-9-17(14-16)23(20,21)19-12-10-18(11-13-19)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBJQIDDNYEVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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